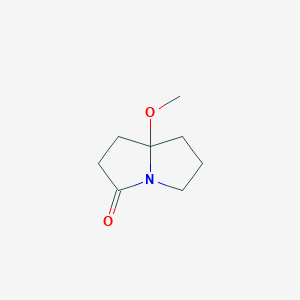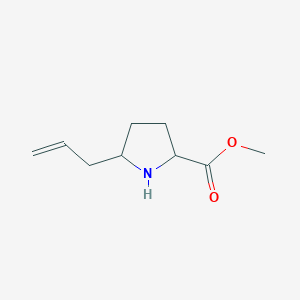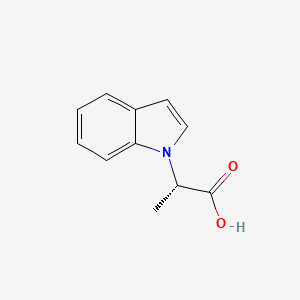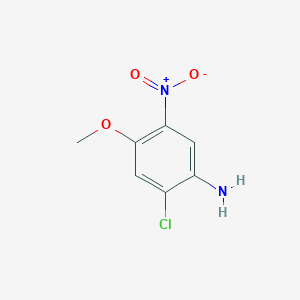
Pyrrolam B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Pyrrolam B is typically synthesized through microbial fermentation. The bacterial strain Streptomyces olivaceus is cultured under specific conditions to produce this compound along with other related alkaloids . The synthetic route involves the fermentation of the bacterial strain, followed by extraction and purification processes to isolate this compound. The reaction conditions for the fermentation process include maintaining an optimal temperature, pH, and nutrient supply to ensure maximum yield .
Analyse Chemischer Reaktionen
Pyrrolam B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolam B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Wirkmechanismus
The mechanism of action of Pyrrolam B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic processes in microbial cells. This inhibition can result in antimicrobial effects. Additionally, this compound may interact with cellular pathways involved in cancer cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Pyrrolam B is structurally similar to other pyrrolizidine alkaloids, such as Pyrrolam A, Pyrrolam C, and Pyrrolam D. These compounds share a common pyrrolizidine core structure but differ in their substituents and functional groups. This compound is unique due to its specific methoxy and oxo functional groups, which contribute to its distinct chemical and biological properties . Other similar compounds include necine-type alkaloids found in plants, which also exhibit various biological activities .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
8-methoxy-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-6-9(8)7(10)3-5-8/h2-6H2,1H3 |
InChI-Schlüssel |
GDAIAQLKZOBITI-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCCN1C(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)
![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)

